

# The Discovery and Synthesis of Secutrelvir (S-892216): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Secutrelvir** (S-892216) is a second-generation, orally bioavailable, reversible covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), an enzyme essential for viral replication. Developed by Shionogi & Co., Ltd., **Secutrelvir** has demonstrated potent antiviral activity against a range of SARS-CoV-2 variants. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical profile of **Secutrelvir**, intended for researchers and professionals in the field of drug development.

## **Discovery and Lead Optimization**

The discovery of **Secutrelvir** stemmed from a lead optimization program building upon the first-generation 3CLpro inhibitor, ensitrelvir. The development process focused on enhancing antiviral potency and optimizing the pharmacokinetic profile. A key breakthrough in the discovery of S-892216 was the introduction of a nitrile warhead to a non-peptidic lead compound through structure-based drug design. This modification significantly increased the 3CLpro inhibition activity by 180-fold.[1][2][3][4][5]

Subsequent optimization efforts involved modifications to the P1 and P2 moieties of the molecule to improve metabolic stability while maintaining high inhibitory activity. This structure-activity relationship (SAR) exploration led to the identification of compound 17, later named



**Secutrelvir** (S-892216), which exhibited a balanced profile of potent enzymatic inhibition, strong cellular antiviral activity, and a favorable pharmacokinetic profile.[1]

## Synthesis of Secutrelvir (S-892216)

A scalable, six-step manufacturing process for **Secutrelvir** has been developed with an overall yield of 41.3%.[2][6] The synthesis centers on the novel construction of a multi-substituted barbiturate skeleton.

The key steps of the synthesis are as follows:

- Condensation: A condensation reaction between carboxylic acids and urea is carried out using propylphosphonic acid anhydride (T3P).
- Cyclization: The resulting intermediate undergoes cyclization in the presence of 1,1'carbonyldiimidazole (CDI) and 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) to form the core
  barbiturate structure.
- Deoxychlorination: The barbiturate core is then subjected to deoxychlorination.
- Alkylation: This is followed by the introduction of a nitrile group via alkylation with 2bromoacetonitrile.
- Amine Substitution: The final step involves an SNAr amine substitution with 6,6-difluoro-2azaspiro[3.3]heptane to yield Secutrelvir.

A more detailed, optimized process for commercial production has also been described, focusing on improving the cyclization and deoxychlorination steps, resulting in an increased overall yield of 62%.

### **Mechanism of Action**

**Secutrelvir** is a reversible covalent inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro).[1][3][4][5] This viral enzyme is crucial for the post-translational processing of viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription.



By binding to the active site of the 3CLpro, **Secutrelvir** blocks the proteolytic activity of the enzyme, thereby interrupting the viral life cycle. The nitrile warhead of **Secutrelvir** forms a covalent bond with the catalytic cysteine residue in the active site of the 3CLpro.



Click to download full resolution via product page

Mechanism of action of Secutrelvir.

### **Data Presentation**

Table 1: In Vitro Activity of Secutrelvir (S-892216)



| Parameter         | Value                                          | Cell Line /<br>Condition                    | Reference    |
|-------------------|------------------------------------------------|---------------------------------------------|--------------|
| 3CLpro IC50       | 0.655 nM                                       | Enzymatic Assay                             | [1]          |
| Antiviral EC50    | 2.48 nM                                        | VeroE6/TMPRSS2<br>cells                     | [1][3][4][5] |
| 2.21 nM           | A549-Dual hACE2-<br>TMPRSS2 cells              | [1][4][7]                                   |              |
| 3.36 nM           | VeroE6/TMPRSS2<br>cells with P-gp<br>inhibitor | [1][4][7]                                   | _            |
| Antiviral EC90    | 2.31 - 2.41 nM                                 | Human Airway<br>Epithelial Cells<br>(hAECs) | [1][4][7]    |
| Cytotoxicity CC50 | > 100,000 nM                                   | VeroE6/TMPRSS2<br>cells                     | [1][8]       |

Table 2: Antiviral Activity of Secutrelvir (S-892216) Against SARS-CoV-2 Variants



| SARS-CoV-2 Variant | EC50 (nM) in<br>VeroE6/TMPRSS2 cells | Reference |
|--------------------|--------------------------------------|-----------|
| Wuhan              | 2.48                                 | [1]       |
| Alpha              | 3.13                                 | [1]       |
| Beta               | 2.27                                 | [1]       |
| Gamma              | 2.89                                 | [1]       |
| Delta              | 3.65                                 | [1]       |
| Omicron (BA.1)     | 5.56                                 | [1]       |
| Omicron (BA.2)     | 12.5                                 | [1]       |
| Omicron (BA.5)     | 10.3                                 | [1]       |
| Omicron (JN.1)     | 6.83                                 | [1]       |

Table 3: Preclinical Pharmacokinetics of Secutrelvir (S-892216)



| Species                                      | Administration                                                                    | Key Findings                            | Reference |
|----------------------------------------------|-----------------------------------------------------------------------------------|-----------------------------------------|-----------|
| Rat                                          | Intravenous                                                                       | Good metabolic stability                | [1]       |
| Oral                                         | 100% oral availability (F%)                                                       | [1][8]                                  |           |
| Subcutaneous<br>(nanosuspension)             | Prolonged plasma<br>exposure, AUCinf of<br>316,000 ng·hr/mL<br>(210 nm particles) | [9]                                     |           |
| Dog                                          | Intravenous                                                                       | Prolonged half-life<br>(t1/2) of 24.9 h | [1][8]    |
| Subcutaneous/Intram uscular (nanosuspension) | Prolonged plasma exposure                                                         | [9][10]                                 |           |
| Monkey                                       | In vitro hepatocytes                                                              | Good metabolic stability                | [1]       |
| Human                                        | In vitro hepatocytes                                                              | Good metabolic stability                | [1]       |

# Experimental Protocols General Synthesis of Secutrelvir (S-892216)

The following is a representative, high-level protocol for the synthesis of **Secutrelvir**. For detailed, step-by-step procedures, please refer to the primary literature.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of the Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Novel Approach to Pre-Exposure Prophylaxis (PrEP) of COVID-19: Development of S-892216 Long-Acting Injectable Suspension PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of Secutrelvir (S-892216):
   A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15605434#discovery-and-synthesis-of-secutrelvir-s-892216]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com